2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid typically involves the introduction of the difluoroacetic acid moiety to the imidazole ring. One common synthetic route includes the reaction of 1-ethyl-1H-imidazole with difluoroacetic anhydride under controlled conditions. Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the parent acid.
Wissenschaftliche Forschungsanwendungen
2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole moiety.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid include:
2-(1-methyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid: This compound has a methyl group instead of an ethyl group, which may affect its binding affinity and biological activity.
2-(1-ethyl-1H-imidazol-4-yl)-2,2-dichloroacetic acid: The presence of chlorine atoms instead of fluorine atoms can lead to different chemical reactivity and biological properties.
2-(1-ethyl-1H-imidazol-4-yl)acetic acid: Lacking the difluoro substitution, this compound may have reduced potency in certain applications.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential biological activity due to the presence of the difluoroacetic acid moiety.
Eigenschaften
Molekularformel |
C7H8F2N2O2 |
---|---|
Molekulargewicht |
190.15 g/mol |
IUPAC-Name |
2-(1-ethylimidazol-4-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-2-11-3-5(10-4-11)7(8,9)6(12)13/h3-4H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
JWXLMUAMXOIUPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(N=C1)C(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.